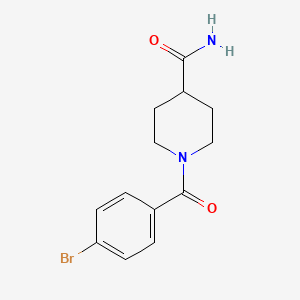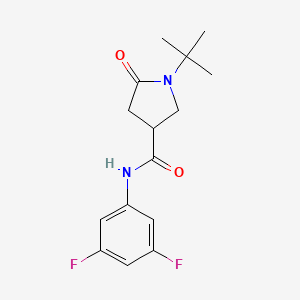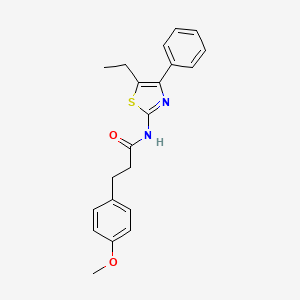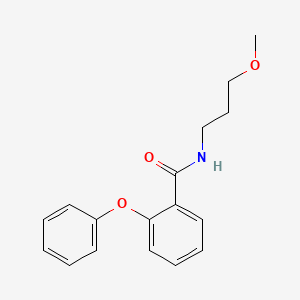![molecular formula C19H24N2O3S B11174306 N-propyl-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B11174306.png)
N-propyl-2-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE: is a synthetic organic compound characterized by its unique chemical structure It is composed of a benzamide core with a propyl group and a sulfonamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is prepared by reacting benzoic acid with propylamine under acidic conditions to form N-propylbenzamide.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the N-propylbenzamide with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the amide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Propyl aldehyde or propionic acid derivatives.
Reduction: N-propyl-2-(2,4,6-trimethylbenzenesulfonamido)aniline.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Drug Development: N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)ACETAMIDE: Similar structure but with an acetamide group instead of a benzamide group.
5-(ACETYLAMINO)-N-PROPYL-2-(2-PROPYNYL)BENZAMIDE: Contains an additional acetylamino group and a propynyl group.
Uniqueness: N-PROPYL-2-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of a propyl group, a sulfonamide group, and a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-propyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H24N2O3S/c1-5-10-20-19(22)16-8-6-7-9-17(16)21-25(23,24)18-14(3)11-13(2)12-15(18)4/h6-9,11-12,21H,5,10H2,1-4H3,(H,20,22) |
InChI Key |
HIEKNBMCGKMBET-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174225.png)
![6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11174233.png)

![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174241.png)
![(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11174249.png)

![6-(2-Benzyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11174259.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole](/img/structure/B11174272.png)

![3-chloro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B11174292.png)
![N-(4-ethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174294.png)
![Propyl 4-[(2-methylbutanoyl)amino]benzoate](/img/structure/B11174297.png)
![4-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11174302.png)

